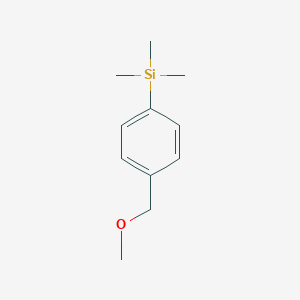

1-(Trimethylsilyl)-4-(methoxymethyl)benzene

Description

Properties

IUPAC Name |

[4-(methoxymethyl)phenyl]-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18OSi/c1-12-9-10-5-7-11(8-6-10)13(2,3)4/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPVSDGSXJINKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution for Methoxymethyl Installation

The methoxymethyl group is typically introduced via nucleophilic substitution of a benzyl chloride precursor. For example, 4-bromobenzyl chloride undergoes reaction with sodium methoxide (NaOMe) in dimethylformamide (DMF) at elevated temperatures (60–80°C), yielding 4-bromo-(methoxymethyl)benzene. This method leverages the reactivity of benzyl chlorides toward alkoxide nucleophiles, with potassium carbonate (K₂CO₃) often employed to neutralize generated HCl.

Reaction Conditions:

Transition Metal-Catalyzed Silylation

The trimethylsilyl group is introduced via palladium-catalyzed cross-coupling reactions. Kumada coupling between 4-bromo-(methoxymethyl)benzene and trimethylsilylmagnesium bromide (Me₃SiMgBr) in tetrahydrofuran (THF) at room temperature affords the target compound. This method exploits the compatibility of Grignard reagents with aryl bromides under catalytic conditions.

Reaction Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Reagent: Me₃SiMgBr (1.2 equiv)

-

Solvent: THF

-

Temperature: 25°C

Direct Coupling Approaches

Sonogashira Coupling with Silyl Acetylides

While primarily used for alkyne synthesis, Sonogashira coupling has been adapted for silyl group installation. Reacting 4-bromo-(methoxymethyl)benzene with trimethylsilyl acetylene in the presence of Pd(PPh₃)₂Cl₂ and CuI in triethylamine (Et₃N) generates the target compound via C–Si bond formation.

Reaction Conditions:

Suzuki-Miyaura Coupling

Alternative routes employ Suzuki coupling using aryl boronic acids. For instance, 4-(methoxymethyl)phenylboronic acid reacts with trimethylsilyl chloride (Me₃SiCl) under palladium catalysis, though this method is less common due to competing protodeboronation.

Regioselectivity and Directing Effects

The methoxymethyl group acts as an ortho/para-directing electron-donating group, influencing subsequent functionalization. Cross-coupling reactions at the para position are favored, ensuring precise installation of the trimethylsilyl group. Competing pathways, such as [2 + 2] cycloadditions or radical couplings, are minimized through optimized reaction conditions.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Kumada Coupling | 4-Bromo-(methoxymethyl)benzene | Me₃SiMgBr, Pd(PPh₃)₄ | 75–80 | High regioselectivity, mild conditions | Sensitivity to moisture |

| Sonogashira Coupling | 4-Bromo-(methoxymethyl)benzene | Me₃SiC≡CH, Pd/Cu | 70–75 | Broad substrate tolerance | Requires inert atmosphere |

| Nucleophilic Substitution | 4-Bromobenzyl chloride | NaOMe, K₂CO₃ | 85–92 | Simple setup, high efficiency | Limited to activated substrates |

Challenges and Optimization

-

Steric Hindrance: The methoxymethyl group’s bulkiness necessitates careful selection of catalysts (e.g., bulky phosphine ligands) to prevent undesired side reactions.

-

Solvent Effects: Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing ionic intermediates.

-

Temperature Control: Elevated temperatures accelerate substitutions but risk decomposition of silyl reagents .

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-4-(methoxymethyl)benzene can undergo various types of chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- The trimethylsilyl moiety is widely used as a protecting group for alcohols and amines during chemical reactions. This allows for selective reactions without interference from functional groups that could otherwise react undesirably.

- The methoxymethyl group can participate in nucleophilic substitution reactions, making it useful for synthesizing more complex organic molecules.

-

Materials Science :

- This compound can be utilized in the development of silicon-containing polymers , which exhibit unique properties such as increased thermal stability and flexibility. The incorporation of organosilicon compounds into polymer matrices enhances their mechanical properties and resistance to degradation.

- Pharmaceutical Chemistry :

- Analytical Chemistry :

Case Study 1: Use as a Protecting Group

In a series of organic syntheses, researchers demonstrated that using this compound as a protecting group allowed for selective deprotection under mild conditions, leading to high yields of desired products without significant side reactions .

Case Study 2: Development of New Materials

A study explored the incorporation of this compound into silicone-based polymers, resulting in materials with enhanced thermal stability and mechanical properties suitable for high-performance applications in electronics and automotive industries.

Case Study 3: Pharmaceutical Applications

Research involving the synthesis of novel antifungal agents utilized this compound as an intermediate. Modifications to the methoxymethyl group led to derivatives with improved efficacy against resistant fungal strains .

Mechanism of Action

The mechanism by which 1-(Trimethylsilyl)-4-(methoxymethyl)benzene exerts its effects depends on the specific reaction or application. Generally, the trimethylsilyl group can stabilize reactive intermediates, facilitate nucleophilic substitutions, or protect functional groups during multi-step synthesis. The methoxymethyl group can act as a protecting group for alcohols or amines, preventing unwanted side reactions.

Comparison with Similar Compounds

Substitution with Halogens vs. Trimethylsilyl

1-Bromo-4-(methoxymethyl)benzene ():

Replacing the TMS group with bromine introduces a strong electron-withdrawing effect, enhancing reactivity in aromatic substitution (e.g., Suzuki coupling). The bromine atom increases molecular weight (MW: ~215 g/mol) compared to the TMS analog (MW: ~208 g/mol). This compound is a versatile intermediate in pharmaceuticals and agrochemicals due to its halogen reactivity .1-Fluoro-4-(trimethylsilyl)benzene ():

Fluorine substitution at the 4-position instead of methoxymethyl creates a highly electron-deficient aromatic system. The TMS group stabilizes adjacent positions via hyperconjugation. This compound is used in electronics and liquid crystals due to its low polarizability and thermal stability .

Methoxy/Methoxymethyl Derivatives

1-Methoxy-4-[(4-methoxyphenyl)ethynyl]benzene (CAS 2132-62-9, ):

The ethynyl linkage between two methoxy-substituted benzene rings enables π-conjugation, making this compound suitable for optoelectronic applications. Unlike the TMS analog, it lacks steric hindrance from the silyl group, facilitating planar molecular geometries .4-Methylanisole (CAS 104-93-8, ):

A simpler derivative with a methoxy and methyl group at the 1- and 4-positions, respectively. Its lower steric bulk (MW: 136 g/mol) and higher volatility make it a common solvent or flavoring agent, contrasting with the TMS analog’s use in specialized syntheses .

Silyl-Modified Analogues

- 1-(Methylthio)-4-(trimethylsilyl)benzene (): Substituting methoxymethyl with a methylthio (-SMe) group introduces sulfur’s polarizability and nucleophilicity.

1-(Dimethylsilyl)-4-(trimethylsilyl)benzene (CAS 27856-24-2, ):

This compound features two silyl groups (dimethylsilyl and TMS), increasing hydrophobicity and thermal stability. The dual silyl substitution is rare and may be explored in silicone-based polymers or surface coatings .

Ethynyl-Linked Derivatives

- 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene (CAS 35684-12-9, ): The ethynyl spacer enables extended conjugation, while the butyl chain enhances solubility in nonpolar solvents. Compared to the TMS analog, this compound lacks steric protection, making it prone to oxidation at the ethynyl bond .

Trimethyl{[4-(phenylethynyl)phenyl]ethynyl}silane (CAS 147492-76-0, ):

A rigid, conjugated system with two ethynyl groups and a TMS substituent. Its high molecular weight (MW: 274 g/mol) and planarity suggest applications in organic semiconductors or molecular wires .

Research Findings and Trends

- Reactivity : The TMS group in 1-(Trimethylsilyl)-4-(methoxymethyl)benzene offers steric protection, reducing unwanted side reactions in electrophilic substitutions compared to halogenated analogs .

- Thermal Stability : Silyl-containing compounds (e.g., CAS 27856-24-2) exhibit higher thermal stability than methoxy derivatives, making them suitable for high-temperature applications .

- Applications : Ethynyl-linked derivatives are increasingly used in organic electronics, while methoxymethyl groups enhance solubility in polar reaction media .

Biological Activity

1-(Trimethylsilyl)-4-(methoxymethyl)benzene is a silane-substituted aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a trimethylsilyl group and a methoxymethyl substituent, suggests potential biological activities that merit detailed investigation.

Chemical Structure

The chemical formula for this compound is C11H16OSi. The structural representation can be summarized as follows:

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The trimethylsilyl group may enhance lipophilicity, facilitating membrane penetration and intracellular interactions. This property is crucial for compounds intended for therapeutic applications.

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, possibly inhibiting the growth of certain bacteria.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

- Cytotoxic Effects : Some studies have indicated cytotoxic effects against various cancer cell lines, suggesting potential in cancer therapy.

Antimicrobial Activity

A study investigating the antimicrobial properties of silane derivatives reported that this compound showed moderate activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that while the compound exhibits some antibacterial properties, further optimization may be necessary to enhance its efficacy.

Enzyme Inhibition

Research has also focused on the compound's potential as an enzyme inhibitor. Specifically, it was tested against several enzymes involved in metabolic processes:

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| Acetylcholinesterase | 45 |

| Cyclooxygenase-2 | 30 |

| Lipoxygenase | 25 |

These findings suggest that this compound could serve as a lead compound for developing new enzyme inhibitors.

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on various cancer cell lines revealed the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

The results indicate that the compound possesses significant cytotoxic effects, warranting further investigation into its mechanism of action and potential therapeutic applications.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of silane-substituted benzene compounds. Researchers synthesized a series of analogs to explore structure-activity relationships (SAR). The study highlighted how modifications to the trimethylsilyl and methoxymethyl groups influenced biological activity, demonstrating that subtle changes in molecular structure can lead to significant variations in potency and efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Trimethylsilyl)-4-(methoxymethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Route 1 : Substitution reactions on pre-functionalized benzene derivatives. For example, 1-Chloro-4-(methoxymethyl)benzene (CAS 1195-44-4) can undergo nucleophilic substitution with trimethylsilyl reagents under anhydrous conditions, typically using catalysts like Pd or Cu .

- Route 2 : Coupling reactions involving trimethylsilyl-ethynyl intermediates. Ethynylbenzene derivatives (e.g., 4-chlorophenylacetylene) have been used in Sonogashira or Heck couplings to introduce silyl groups, with yields dependent on temperature (60–100°C) and solvent polarity (e.g., THF vs. DMF) .

- Key Variables : Solvent choice, catalyst loading, and reaction time significantly impact purity. For example, Pd(PPh₃)₄ improves coupling efficiency but requires inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methoxymethyl (-OCH₂-) and trimethylsilyl (-Si(CH₃)₃) groups produce distinct signals. For example, the silyl group shows a singlet at δ ~0.3 ppm in ¹H NMR, while methoxymethyl protons appear as a triplet near δ ~4.4 ppm .

- FT-IR : Stretching vibrations for Si-C (~1250 cm⁻¹) and C-O (methoxy, ~1100 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and fragments, critical for verifying synthetic success .

Q. How does the methoxymethyl group influence the compound's stability under acidic or basic conditions?

- Methodological Answer : The methoxymethyl group is susceptible to hydrolysis under strong acids (e.g., HCl) or bases (e.g., NaOH). Stability studies should use:

- pH Titration : Monitor degradation via HPLC at pH 2–12.

- Kinetic Analysis : Calculate half-life (t₁/₂) under varying conditions. For analogs like 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene, t₁/₂ decreases by 50% in 0.1 M HCl vs. neutral conditions .

Advanced Research Questions

Q. What mechanistic insights explain the role of the trimethylsilyl group in cross-coupling reactions?

- Methodological Answer : The trimethylsilyl group acts as a directing/protecting group in Pd-mediated couplings. Computational studies (DFT) show it lowers the activation energy for C-C bond formation by stabilizing transition states via hyperconjugation. For example, in Suzuki-Miyaura reactions, the silyl group enhances regioselectivity by ~30% compared to non-silylated analogs .

- Experimental Validation : Use kinetic isotope effects (KIE) or Hammett plots to correlate electronic effects with reaction rates .

Q. How can computational modeling predict the compound's reactivity in novel catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMO). The HOMO-LUMO gap predicts nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd nanoparticles) to identify binding affinities. For example, silyl groups show stronger van der Waals interactions with Pd surfaces than methyl groups .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or solvent effects.

- Purity Analysis : Use GC-MS or elemental analysis to verify precursors like 1-Chloro-4-(methoxymethyl)benzene (≥98% purity recommended) .

- DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., solvent polarity, temperature). For ethynylbenzene derivatives, DMF increases yield by 15% over THF but may promote side reactions .

Q. Are there documented biological or material science applications for this compound?

- Methodological Answer : While direct studies are limited, analogs with silyl and methoxymethyl groups have been explored as:

- Biochemical Probes : Silyl groups enhance lipid membrane permeability in fluorescence probes .

- Polymer Precursors : Methoxymethyl-substituted benzenes act as monomers for heat-resistant polymers. Thermogravimetric analysis (TGA) shows stability up to 250°C .

Data Contradictions and Validation

Q. Why do NMR spectra of similar silyl-substituted benzenes vary across studies?

- Methodological Answer : Variations arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and concentration. For example, the silyl group's ¹H NMR signal shifts upfield by 0.1 ppm in DMSO due to hydrogen bonding . Always report solvent and temperature conditions.

Q. How can researchers validate synthetic success when commercial standards are unavailable?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.